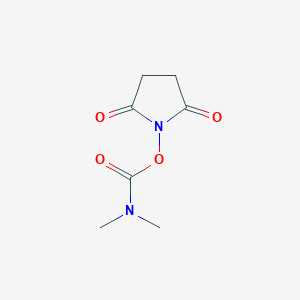![molecular formula C12H15ClN2O2 B13898785 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13898785.png)
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound featuring a spiro structure, which is a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold steps . Industrial production methods may involve similar catalytic processes but optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biological system .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spiro structures like 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. These compounds share the spiro connectivity but differ in their functional groups and overall structure. The uniqueness of 8-(6-Chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of the chloropyridinyl group and the dioxa-azaspiro scaffold, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H15ClN2O2 |
|---|---|
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
8-(6-chloropyridin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-2-1-10(9-14-11)15-5-3-12(4-6-15)16-7-8-17-12/h1-2,9H,3-8H2 |
InChI-Schlüssel |
GAFXBEHLZZCHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12OCCO2)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)
![Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)








![2-Chloro-4-(1-propan-2-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13898794.png)



